molecular formula C15H23ClN2O2 B2501048 tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride CAS No. 2225154-18-5

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride

Cat. No.: B2501048
CAS No.: 2225154-18-5
M. Wt: 298.81
InChI Key: WIAYLCWTEZQAEG-UHFFFAOYSA-N
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Description

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indene moiety and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of an indene derivative with tert-butyl carbamate under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It may act as a precursor for drugs targeting specific biological pathways or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism by which tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The indene moiety may interact with enzymes or receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

  • tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate
  • tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate acetate
  • tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate sulfate

Uniqueness: The hydrochloride salt form of tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in pharmaceutical formulations where solubility and bioavailability are critical factors .

Properties

IUPAC Name

tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-10-4-6-12-11(8-10)5-7-13(12)16;/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAYLCWTEZQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-18-5
Record name tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride
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